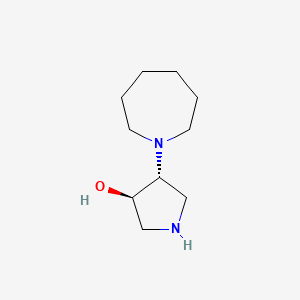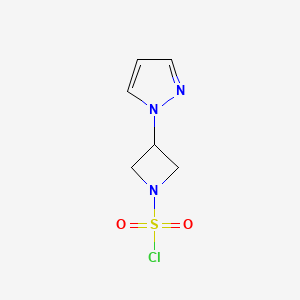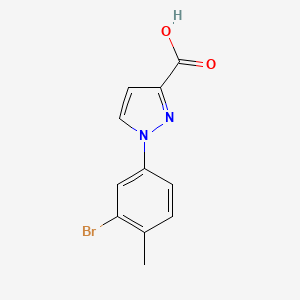
(2-Bromopropan-2-yl)cyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Bromopropan-2-yl)cyclohexane is an organic compound that features a bromine atom attached to a propan-2-yl group, which is further bonded to a cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromopropan-2-yl)cyclohexane typically involves the bromination of propan-2-ylcyclohexane. This can be achieved by reacting propan-2-ylcyclohexane with bromine (Br2) in the presence of a suitable solvent like carbon tetrachloride (CCl4) under controlled conditions. The reaction is usually carried out at room temperature, and the progress is monitored by techniques such as gas chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors where the bromination reaction is optimized for higher yields and purity. The use of catalysts and advanced separation techniques ensures efficient production.
Análisis De Reacciones Químicas
Types of Reactions
(2-Bromopropan-2-yl)cyclohexane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Elimination: Concentrated solutions of NaOH or KOH in ethanol, typically under reflux conditions.
Major Products Formed
Substitution: Products such as cyclohexanol or cyclohexylamines.
Elimination: Formation of alkenes like propene.
Aplicaciones Científicas De Investigación
(2-Bromopropan-2-yl)cyclohexane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Used in the synthesis of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of (2-Bromopropan-2-yl)cyclohexane in chemical reactions involves the reactivity of the bromine atom. In substitution reactions, the bromine atom is replaced by a nucleophile, while in elimination reactions, the bromine atom and a hydrogen atom are removed to form a double bond. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Bromopropan-2-ylcyclohexane
- 2-Bromopropane
- Cyclohexyl bromide
Comparison
(2-Bromopropan-2-yl)cyclohexane is unique due to the presence of both a cyclohexane ring and a propan-2-yl group, which imparts distinct reactivity compared to simpler brominated compounds like 2-bromopropane. The steric effects and electronic properties of the cyclohexane ring influence its chemical behavior, making it a valuable intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C9H17Br |
|---|---|
Peso molecular |
205.13 g/mol |
Nombre IUPAC |
2-bromopropan-2-ylcyclohexane |
InChI |
InChI=1S/C9H17Br/c1-9(2,10)8-6-4-3-5-7-8/h8H,3-7H2,1-2H3 |
Clave InChI |
ARADZRDYMDKVFE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1CCCCC1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Azaspiro[2.5]octane-1-carbonitrilehydrochloride](/img/structure/B13635533.png)
![{[(2R)-azetidin-2-yl]methyl}dimethylaminedihydrochloride](/img/structure/B13635535.png)
![rac-(4aR,8aS)-octahydro-1H-pyrido[3,4-b]morpholine](/img/structure/B13635562.png)





![2-[(1-propyl-1H-pyrazol-4-yl)oxy]benzonitrile](/img/structure/B13635589.png)


![1-[3-bromo-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13635593.png)

![2-[4-(Isopropyl)phenyl]cyclohexan-1-one](/img/structure/B13635608.png)
